2-(7-Chloroquinolin-8-yl)ethan-1-amine
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Overview
Description
2-(7-Chloroquinolin-8-yl)ethan-1-amine is a chemical compound with the molecular formula C11H11ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloroquinolin-8-yl)ethan-1-amine typically involves the amination of 7-chloroquinoline derivatives. One common method is the reaction of 7-chloroquinoline with ethylenediamine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloroquinolin-8-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Condensation Reactions: The compound can react with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Condensation Reactions: Carbonyl compounds like aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation Reactions: Imines or nitroso compounds.
Reduction Reactions: Secondary amines.
Condensation Reactions: Schiff bases and other condensation products.
Scientific Research Applications
2-(7-Chloroquinolin-8-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(7-Chloroquinolin-8-yl)ethan-1-amine involves its interaction with various molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. The compound may also interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of 2-(7-Chloroquinolin-8-yl)ethan-1-amine.
7-Chloroquinoline: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethylamine side chain. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H11ClN2 |
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Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-(7-chloroquinolin-8-yl)ethanamine |
InChI |
InChI=1S/C11H11ClN2/c12-10-4-3-8-2-1-7-14-11(8)9(10)5-6-13/h1-4,7H,5-6,13H2 |
InChI Key |
YSUDSCLNZTWERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)CCN)N=C1 |
Origin of Product |
United States |
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